N-(2-hydroxyethyl)-2-phenoxypropanamide

Beschreibung

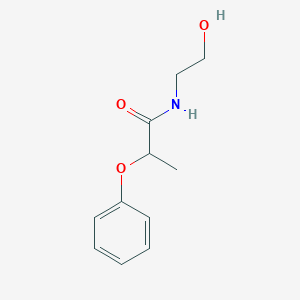

N-(2-Hydroxyethyl)-2-phenoxypropanamide is an amide derivative characterized by a hydroxyethyl group attached to the amide nitrogen and a phenoxy substituent on the propanamide chain. This structure confers a balance of hydrophilicity (from the hydroxyethyl group) and lipophilicity (from the phenoxy group), making it relevant for pharmaceutical and chemical research.

Eigenschaften

Molekularformel |

C11H15NO3 |

|---|---|

Molekulargewicht |

209.24 g/mol |

IUPAC-Name |

N-(2-hydroxyethyl)-2-phenoxypropanamide |

InChI |

InChI=1S/C11H15NO3/c1-9(11(14)12-7-8-13)15-10-5-3-2-4-6-10/h2-6,9,13H,7-8H2,1H3,(H,12,14) |

InChI-Schlüssel |

ODGPDGLMVVPVDN-UHFFFAOYSA-N |

SMILES |

CC(C(=O)NCCO)OC1=CC=CC=C1 |

Kanonische SMILES |

CC(C(=O)NCCO)OC1=CC=CC=C1 |

Herkunft des Produkts |

United States |

Vergleich Mit ähnlichen Verbindungen

Structural Analogues with Varied N-Substituents

- N-(2-Ethoxyphenyl)-2-phenoxypropanamide (CAS 349579-61-9): Structure: Ethoxyphenyl group on the amide nitrogen, phenoxy on propanamide. Properties: Higher molecular weight (285.34 g/mol) and increased lipophilicity compared to the hydroxyethyl analogue due to the ethoxyphenyl group. The ethoxy group may enhance metabolic stability but reduce aqueous solubility .

- N-(2-Hydroxyethyl)-2,2-dimethylpropanamide (CAS 36556-72-6): Structure: Hydroxyethyl on amide nitrogen, dimethyl groups on propanamide. The compound’s logP is likely higher than the phenoxy derivative, favoring lipid membrane penetration .

Analogues with Modified Propanamide Chains

- 2-Hydroxy-N-(2-hydroxyethyl)propanamide (CAS 5422-34-4): Structure: Hydroxyethyl on amide nitrogen, hydroxyl group on propanamide. Properties: Increased polarity due to the hydroxyl group, enhancing solubility in polar solvents. This contrasts with the phenoxy variant, where the aromatic group may favor interaction with hydrophobic targets .

- N-(4-Chlorophenyl)-N-hydroxycyclohexanecarboxamide: Structure: Chlorophenyl and hydroxamic acid groups. Properties: The hydroxamic acid moiety enables metal chelation (e.g., iron), useful in antioxidant or antimicrobial applications. The phenoxy group in the target compound lacks this chelation ability but may exhibit radical scavenging via aromatic π-electrons .

Pharmacologically Active Analogues

- Natural Amides from Lycium yunnanense (e.g., Compound 4, 6, 7, 12): Structure: Phenolic amides with hydroxy/methoxy substitutions. Activity: Demonstrated anti-inflammatory effects (IC₅₀ < 17.21 μM).

- Diclofenac Salts with N-(2-Hydroxyethyl)-piperidine: Structure: Hydroxyethyl-modified pharmaceutical salts. This modification is critical for improving drug delivery .

Key Research Findings and Data Tables

Table 2: Functional Group Impact on Properties

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.